4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione
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Overview
Description
4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzo[g]chromene core. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione typically involves multiple steps, starting with the preparation of the trifluoromethylated phenyl precursor. One common method involves the radical trifluoromethylation of a suitable phenyl derivative . This is followed by cyclization reactions to form the benzo[g]chromene core. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzo[g]chromene derivatives .
Scientific Research Applications
4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins and enzymes, leading to changes in their activity and function . The benzo[g]chromene core can also participate in various biochemical reactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: This compound shares the trifluoromethyl group but lacks the benzo[g]chromene core.
4-(Trifluoromethyl)benzylamine: Similar in having the trifluoromethyl group, but with a different core structure.
4-(Trifluoromethyl)anisole: Another compound with the trifluoromethyl group, but with an anisole core.
Uniqueness
What sets 4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione apart is its combination of the trifluoromethyl group and the benzo[g]chromene core. This unique structure imparts distinct chemical and physical properties, making it particularly valuable in applications requiring high stability and reactivity .
Properties
Molecular Formula |
C20H11F3O4 |
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Molecular Weight |
372.3 g/mol |
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[g]chromene-2,5,10-trione |
InChI |
InChI=1S/C20H11F3O4/c21-20(22,23)11-7-5-10(6-8-11)14-9-15(24)27-19-16(14)17(25)12-3-1-2-4-13(12)18(19)26/h1-8,14H,9H2 |
InChI Key |
KZRPOIQLZXEILQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=O)C3=CC=CC=C3C2=O)OC1=O)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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